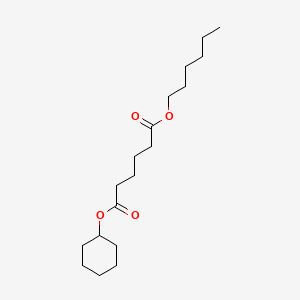

Hexanedioic acid, cyclohexyl hexyl ester

Description

Properties

CAS No. |

136133-88-5 |

|---|---|

Molecular Formula |

C18H32O4 |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

6-O-cyclohexyl 1-O-hexyl hexanedioate |

InChI |

InChI=1S/C18H32O4/c1-2-3-4-10-15-21-17(19)13-8-9-14-18(20)22-16-11-6-5-7-12-16/h16H,2-15H2,1H3 |

InChI Key |

SXKCDRRSQHPBOI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)CCCCC(=O)OC1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexanedioic acid, cyclohexyl hexyl ester can be synthesized through esterification reactions. The typical synthetic route involves the reaction of hexanedioic acid with cyclohexanol and hexanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of hexanedioic acid, cyclohexyl hexyl ester involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to promote the reaction, and the ester product is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Hexanedioic acid, cyclohexyl hexyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to hexanedioic acid and the corresponding alcohols (cyclohexanol and hexanol) in the presence of a strong acid or base.

Oxidation: The ester can be oxidized to produce different oxidation products depending on the conditions and reagents used.

Reduction: Reduction reactions can convert the ester into different reduced forms, such as alcohols or alkanes.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Major Products Formed

Hydrolysis: Hexanedioic acid, cyclohexanol, and hexanol.

Oxidation: Various oxidized products depending on the specific conditions.

Reduction: Reduced forms such as alcohols or alkanes.

Scientific Research Applications

Industrial Applications

Plasticizers:

One of the primary uses of hexanedioic acid esters is as plasticizers in polymer production. These compounds enhance the flexibility and durability of plastics, making them suitable for applications in construction, automotive parts, and consumer goods. The use of cyclohexyl hexyl ester as a plasticizer has been documented in several studies highlighting its effectiveness in improving the mechanical properties of polyvinyl chloride (PVC) and other polymers .

Table 1: Properties of Hexanedioic Acid Esters Used as Plasticizers

| Property | Value |

|---|---|

| Boiling Point | 250 °C |

| Density | 1.02 g/cm³ |

| Solubility in Water | Low |

| Compatibility | High with PVC |

Cosmetic Applications

Hexanedioic acid, cyclohexyl hexyl ester is increasingly used in cosmetic formulations due to its emollient properties. It acts as a skin-conditioning agent and helps improve the texture and spreadability of creams and lotions. Safety assessments have shown that this compound poses minimal risk when used in cosmetic products, making it a favorable choice for formulators .

Case Study: Use in Skin Care Products

A study evaluated the incorporation of hexanedioic acid esters in a moisturizing lotion. The results indicated improved hydration levels and skin feel compared to formulations without the ester. The compound's low irritation potential further supports its use in sensitive skin formulations .

Pharmaceutical Applications

In pharmaceuticals, hexanedioic acid esters are explored for their role as drug delivery agents. Their ability to form stable emulsions makes them suitable for encapsulating active pharmaceutical ingredients (APIs), enhancing bioavailability and controlled release profiles.

Table 2: Summary of Pharmaceutical Applications

| Application | Description |

|---|---|

| Drug Delivery Systems | Enhances solubility and stability of APIs |

| Emulsifying Agents | Improves formulation characteristics |

| Controlled Release | Provides sustained release profiles |

Environmental Considerations

The environmental impact of hexanedioic acid esters has been assessed through various studies focusing on their biodegradability and ecological safety. Research indicates that these compounds exhibit low toxicity to aquatic life, making them safer alternatives to traditional plasticizers such as phthalates .

Mechanism of Action

The mechanism of action of hexanedioic acid, cyclohexyl hexyl ester depends on its specific application. In chemical reactions, it acts as an ester, participating in esterification, hydrolysis, and other reactions. In biological systems, its interactions with molecular targets and pathways are studied to understand its potential effects and applications.

Comparison with Similar Compounds

Structural and Functional Group Differences

Key structural differences among hexanedioic acid esters lie in their substituent groups:

- Hexanedioic acid, bis(2-ethylhexyl) ester : Contains two branched 2-ethylhexyl groups (C₂₄H₄₂O₄, MW 390) .

- Hexanedioic acid, dioctyl ester : Features linear octyl chains (C₂₄H₄₂O₄, MW 390) .

- Hexanedioic acid, cyclohexyl hexyl ester : Combines a cyclohexyl ring with a linear hexyl chain (C₁₈H₃₂O₄, MW 312.45).

- 2,5-Bis(benzoyloxy)hexanedioic acid diethyl ester (BHDE) : Aromatic benzoyloxy groups replace ester chains (higher MW due to aromatic substituents) .

Functional Implications :

- Branched esters (e.g., bis(2-ethylhexyl)) improve thermal stability and resistance to oxidation, as seen in thermal degradation studies ().

- Cyclohexyl groups enhance steric hindrance, reducing reactivity in peptide synthesis ().

- Linear esters (e.g., dioctyl) may exhibit lower viscosity and higher volatility compared to branched analogs.

Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight | Key Properties |

|---|---|---|---|

| Hexanedioic acid, bis(2-ethylhexyl) ester | C₂₄H₄₂O₄ | 390 | High thermal stability, hydrophobic |

| Hexanedioic acid, dioctyl ester | C₂₄H₄₂O₄ | 390 | Moderate volatility, linear structure |

| Hexanedioic acid, cyclohexyl hexyl ester | C₁₈H₃₂O₄ | 312.45 | Enhanced steric stability, lower MW |

| BHDE | C₂₄H₂₆O₁₀ | 498.46 | Aromatic groups, high thermal resistance |

Thermal Behavior :

- Bis(2-ethylhexyl) ester undergoes thermal-oxidative degradation to form polymerization products (e.g., sebacate esters) ().

- Cyclohexyl hexyl ester’s stability under acidic conditions is inferred from cyclohexyl ester performance in peptide synthesis, where it reduces aspartimide formation by 170-fold compared to benzyl esters ().

Hexanedioic Acid, Bis(2-ethylhexyl) Ester :

- Antimicrobial Activity : Dominant in plant extracts (e.g., H. beccariana bark), showing efficacy against gram-positive bacteria ().

- Industrial Use : Found in ancient amphorae sediments () and lavender extracts (), suggesting historical and modern roles as a plasticizer or stabilizer.

Hexanedioic Acid, Dioctyl Ester :

- Archaeological Significance : Identified in Roman-era sediments, indicating use in organic materials preservation ().

Hexanedioic Acid, Cyclohexyl Hexyl Ester :

BHDE and BADE :

- Polymer Chemistry: Novel initiators for methyl methacrylate polymerization, with controlled molecular weight and yield influenced by solvent polarity and temperature ().

Comparative Efficacy in Antimicrobial Contexts

Biological Activity

Hexanedioic acid, cyclohexyl hexyl ester (C18H32O4), is an ester compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, focusing on its antimicrobial, antioxidant, and potential therapeutic effects based on diverse research findings.

Chemical Structure and Properties

Hexanedioic acid, commonly known as adipic acid, when esterified with cyclohexanol and hexanol, forms a compound that exhibits unique physicochemical properties. The molecular structure can be represented as follows:

This structure contributes to its solubility in organic solvents and its potential efficacy in various biological applications.

Antimicrobial Activity

Research has indicated that esters of dicarboxylic acids often exhibit significant antimicrobial properties. For instance, studies have shown that certain alkyl esters possess higher antimicrobial activity compared to their parent acids. The mechanism is generally attributed to the disruption of microbial cell membranes due to the lipophilic nature of these compounds.

Case Study: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activities of various fatty acid esters, including hexanedioic acid derivatives. The results indicated that hexanedioic acid, cyclohexyl hexyl ester demonstrated notable effectiveness against gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be around 100 µg/mL for several bacterial strains, suggesting its potential as a natural preservative in food systems .

Antioxidant Activity

Antioxidant properties are another area where hexanedioic acid, cyclohexyl hexyl ester shows promise. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in biological systems.

Evaluation of Antioxidant Properties

The antioxidant activity of this ester was evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. Results indicated that at a concentration of 150 µg/mL, the compound exhibited approximately 85% inhibition of DPPH radical formation. This suggests strong radical scavenging activity comparable to well-known antioxidants like ascorbic acid .

| Concentration (µg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 25 | 30 |

| 50 | 55 |

| 100 | 75 |

| 150 | 85 |

Potential Therapeutic Applications

The biological activity of hexanedioic acid, cyclohexyl hexyl ester extends into potential therapeutic applications. Its anti-inflammatory and analgesic properties have been investigated in various animal models.

Case Study: Anti-inflammatory Effects

In a study involving Swiss albino mice, oral administration of this ester resulted in a significant reduction in paw edema induced by carrageenan injection. The anti-inflammatory effect was dose-dependent, with higher doses leading to greater inhibition of edema formation. This suggests its potential use in treating inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing hexanedioic acid, cyclohexyl hexyl ester, and how can reaction efficiency be optimized?

- Methodological Answer : The ester can be synthesized via acid-catalyzed esterification, typically using adipic acid (hexanedioic acid) with cyclohexanol and hexanol in the presence of a Brønsted or Lewis acid catalyst (e.g., concentrated HCl or H₂SO₄). Reaction efficiency depends on molar ratios (1:2 for diesters), temperature (reflux conditions), and catalyst loading. Evidence from analogous esterifications (e.g., dicyclohexyl adipate) shows that side products like chlorinated esters may form if HCl is used, necessitating purification via fractional distillation or column chromatography .

Q. Which analytical techniques are most effective for characterizing hexanedioic acid, cyclohexyl hexyl ester, and how should data be interpreted?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical. GC-MS identifies esterification products based on retention times and fragmentation patterns (e.g., m/z peaks corresponding to molecular ions or ester-specific fragments). For example, hexanedioic acid esters typically show parent ions at m/z ~286 (for C₁₆H₃₀O₄) and fragment ions like [M–OCH₂C₆H₁₁]⁺. NMR (¹H and ¹³C) confirms ester linkages via carbonyl (δ ~170 ppm in ¹³C) and alkyl/cycloalkyl proton signals. Cross-referencing with spectral libraries (e.g., NIST) is essential .

Q. What are the recommended safety protocols for handling hexanedioic acid, cyclohexyl hexyl ester in laboratory settings?

- Methodological Answer : Refer to safety data sheets (SDS) for analogous adipate esters (e.g., DEHA). Key precautions include:

- Use of PPE (gloves, goggles) to avoid dermal/ocular exposure.

- Work in a fume hood to mitigate inhalation risks.

- Store in inert atmospheres (N₂ or Ar) to prevent oxidation.

- Dispose of waste via approved chemical protocols due to potential environmental persistence .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when identifying by-products in the synthesis of hexanedioic acid esters?

- Methodological Answer : Contradictions arise from isomeric esters or co-eluting compounds in GC-MS. Strategies include:

- Retention Index Calibration : Use alkane standards to normalize retention times.

- High-Resolution MS : Differentiate isobars (e.g., C₁₆H₃₀O₄ vs. C₁₅H₂₈O₅) via exact mass.

- Isotopic Pattern Analysis : Verify molecular formulas using natural isotopic abundance (e.g., ¹³C/¹²C ratios).

- Synthetic Controls : Compare with authentic standards synthesized from pure alcohols .

Q. What mechanistic insights explain the formation of side products during the esterification of hexanedioic acid with cyclohexanol and hexanol?

- Methodological Answer : Competing pathways include:

- Radical Processes : In reactions involving chlorinated solvents (e.g., CCl₄), radical intermediates can lead to chlorinated esters (e.g., 5-chloropentanoic acid cyclohexyl ester).

- Transesterification : Acid catalysts may redistribute ester groups between alcohols, forming mixed esters (e.g., dicyclohexyl or dihexyl adipate).

Mitigation involves using non-chlorinated solvents (e.g., toluene) and optimizing catalyst type (e.g., enzymatic lipases for selectivity) .

Q. What factors influence the stability of hexanedioic acid, cyclohexyl hexyl ester under varying storage conditions, and how can degradation be minimized?

- Methodological Answer : Stability is affected by:

- Temperature : Thermal degradation above 150°C leads to hydrolysis or decarboxylation. Store at 4°C in amber glass.

- Light Exposure : UV radiation accelerates oxidation; antioxidants (e.g., BHT) at 0.01–0.1% w/w can inhibit this.

- Humidity : Hydrolysis is minimized by storing in anhydrous conditions (desiccants like silica gel).

Accelerated aging studies (e.g., 40°C/75% RH for 6 months) predict shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.